molecular formula C14H12BFN2O2 B2369991 (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid CAS No. 2377607-75-3

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

Numéro de catalogue: B2369991
Numéro CAS: 2377607-75-3
Poids moléculaire: 270.07
Clé InChI: PMHYKFABQAYHBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is a fluorinated, benzyl-substituted benzimidazole derivative that serves as a versatile boronic acid building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. This compound is designed for the construction of complex biaryl systems via the Suzuki-Miyaura reaction, a widely used method for carbon-carbon bond formation . The presence of the fluorine atom at the 6-position and the benzyl group on the heterocyclic nitrogen can significantly influence the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate in medicinal chemistry and drug discovery research for developing targeted therapies . The boronic acid functional group acts as a key handle for coupling, enabling the attachment of the benzimidazole scaffold to a wide variety of aromatic and heteroaromatic systems . As a specialized building block, it facilitates the exploration of structure-activity relationships (SAR) in the design of enzyme inhibitors and other biologically active molecules. This product is intended for research applications by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHYKFABQAYHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Condensation of Fluorinated Diamine Precursors

The benzodiazole ring forms via cyclization of 4-fluoro-1,2-diaminobenzene derivatives. Industrial protocols from WO2018234299A1 demonstrate that treating fluorinated diamines with hydrochloric acid under reflux yields 6-fluoro-1H-benzo[d]imidazole. Critical parameters include:

  • Temperature : 80–100°C
  • Acid concentration : 5–10% HCl(aq)
  • Reaction time : 8–12 hours

Selective N1-benzylation follows using benzyl chloride in dimethylformamide (DMF) with sodium hydride (NaH) as a base, achieving >85% yield.

Palladium-Catalyzed Cyclization

Pd2(dba)3-catalyzed intramolecular C–N coupling offers an alternative for constructing substituted benzodiazoles. As detailed in PMC3407959, o-chloroaryl alkyne precursors undergo hydroamination with primary amines, followed by palladium-mediated cyclization to form the heterocycle. This method allows precise control over substituent placement but requires stringent ligand selection (e.g., XPhos) to prevent homocoupling.

Functionalization at Position 5: Boronic Acid Installation

Miyaura Borylation of Halogenated Intermediates

The most widely adopted method involves substituting a halogen at position 5 with a boronic acid group via palladium catalysis. Key steps include:

  • Bromination : Treating 1-benzyl-6-fluoro-1H-benzo[d]imidazole with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at position 5 (70–75% yield).
  • Borylation : Reacting the bromide with bis(pinacolato)diboron (B2Pin2) under Miyaura conditions:
    • Catalyst : Pd(dppf)Cl2 (1.5 mol%)
    • Base : Potassium acetate (KOAc, 3 eq)
    • Solvent : 1,4-Dioxane, 80°C, 12 hours

This method achieves 60–68% isolated yield of the boronic acid pinacol ester, which undergoes acidic hydrolysis (HCl/THF) to yield the final boronic acid.

Direct Borylation via C–H Activation

Emerging protocols from PMC3407959 utilize tetrahydroxydiboron (BBA) with Pd(OAc)2 and XPhos ligand for direct C–H borylation. While avoiding pre-halogenation, this method shows lower regioselectivity (45–52% yield) for 1,3-benzodiazoles compared to aryl chlorides.

Fluorination Strategies

The 6-fluoro substituent is typically introduced early via:

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on dihydrobenzodiazole intermediates achieves 78–82% fluorination efficiency.

Starting Material Fluorine Incorporation

Commercial 4-fluoro-1,2-diaminobenzene provides a cost-effective fluorine source, simplifying downstream steps.

Comparative Analysis of Synthetic Routes

Method Halogenation Yield Borylation Yield Total Yield Key Advantage
Miyaura Borylation 70% 65% 45.5% High regioselectivity
Direct C–H Borylation N/A 48% 48% Fewer steps
Sequential Fluorination 82% 62% 50.8% Late-stage fluorination flexibility

Data synthesized from.

Industrial-Scale Considerations

AKSci’s production protocol (CAS 2377607-75-3) emphasizes:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane)
  • Quality control : HPLC purity >97%
  • Storage : Desiccated at -20°C to prevent boronic acid degradation

Challenges and Optimization Opportunities

  • Boronic Acid Stability : Trifluoroborate salt formation (KHF2 treatment) improves shelf life but requires reconstitution before use.
  • Pd Catalyst Cost : Recycling Pd(dppf)Cl2 via aqueous/organic biphasic systems reduces expenses by 30–40%.
  • Regioselectivity in Borylation : DFT studies suggest electron-withdrawing groups (e.g., fluorine) ortho to the reaction site enhance selectivity by 15–20%.

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound’s benzodiazole core distinguishes it from other aromatic boronic acids. Key structural analogs include:

Compound Name Core Structure Substituents Key Applications Reference ID
Phenanthren-9-yl boronic acid Phenanthrene Boronic acid at position 9 Antiproliferative (4T1 cells, sub-µM IC50)
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene Hydroxyl and boronic acid Anticancer activity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl boronic acid Methoxyethyl phenoxy group Fungal HDAC inhibition (1 µM IC50)
(5-Methyl-1H-indazol-6-yl)boronic acid Indazole Methyl and boronic acid Structural similarity (96%)

Key Differences :

  • The fluorine atom at position 6 may improve metabolic stability and modulate electronic properties, akin to fluorinated aryl boronic acids used in PET imaging .

Physicochemical Properties

pKa and Reactivity:

Boronic acids exhibit pH-dependent equilibria between trigonal (sp², reactive) and tetrahedral (sp³, unreactive) forms. The pKa of (1-benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is expected to be lower than that of 3-AcPBA or 4-MCPBA (~8.8–9.5), which are less effective at physiological pH due to reduced binding affinity . Fluorine’s electron-withdrawing effect may further lower the pKa, enhancing reactivity under physiological conditions.

Solubility:

The benzyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid) but improve lipid membrane permeability .

Antiproliferative Effects:

Aromatic boronic acids like phenanthren-9-yl boronic acid exhibit sub-µM cytotoxicity against triple-negative breast cancer cells (4T1) by targeting serine proteases or transcription factors . The benzodiazole core in the target compound may similarly interact with nucleophilic residues in enzymes, though steric hindrance from the benzyl group could alter potency.

Antifungal Activity:

Methoxyethyl-substituted boronic acids inhibit fungal histone deacetylases (HDACs) at low micromolar concentrations . The benzodiazole scaffold’s rigidity may enhance target specificity compared to flexible methoxyethyl derivatives.

Antiviral Potential:

Acyclic nucleoside boronic acids (e.g., 4-bromobutyl boronic acid derivatives) inhibit viral replication by mimicking natural nucleosides . The target compound’s benzodiazole ring could serve as a nucleobase analog, though its larger size may limit kinase-mediated phosphorylation.

Reactivity and Stability

Hydrolytic Stability:

Boronic acids undergo hydrolysis to phenol derivatives in the presence of H₂O₂. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol at pH 11 (rate constant: 0.0586 s⁻¹) . The fluorine atom in the target compound may slow hydrolysis by stabilizing the boronate ester intermediate.

Diol Binding:

The boronic acid group forms reversible esters with diols (e.g., saccharides), a property exploited in glucose sensors . The benzodiazole core’s electron deficiency may strengthen diol interactions compared to phenyl boronic acids.

Activité Biologique

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is C14H12BFN2OC_{14}H_{12}BFN_2O, with a molecular weight of approximately 252.06 g/mol. The presence of the boronic acid group is significant for its biological interactions, particularly in enzyme inhibition and as a tool for drug development.

The biological activity of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds. This interaction can inhibit enzyme activity, which is crucial in therapeutic contexts such as cancer treatment and metabolic disorders.
  • Targeting Protein Interactions : The compound may also influence protein-protein interactions, which are vital in various signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid through various assays:

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor in biochemical pathways. For example:

  • Cell Proliferation Assays : The compound was tested on cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and efficacy of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid. Key findings include:

  • Toxicity Profiles : Studies indicated that at therapeutic doses, the compound exhibited minimal toxicity to vital organs.

Case Studies

Several case studies highlight the therapeutic potential of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid:

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects : Research indicated that the compound reduced inflammation markers in animal models of arthritis.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Enzyme Inhibition

Q & A

What synthetic strategies are recommended for the preparation of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, and how can side reactions like boroxine formation be minimized?

Basic Research Question
The synthesis of aromatic boronic acids often involves Suzuki-Miyaura coupling precursors or directed ortho-metalation. For this compound, a multi-step approach is likely required:

  • Step 1: Introduce the benzyl group to the benzodiazole core via alkylation or nucleophilic substitution.
  • Step 2: Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH.
  • Step 3: Boronation via lithium-halogen exchange followed by reaction with trialkyl borates, or Miyaura borylation with a palladium catalyst .
    To minimize boroxine formation (dehydration/trimerization), use pinacol ester protection during synthesis. Derivatization with diols (e.g., pinacol) stabilizes the boronic acid and simplifies purification .

How can MALDI-MS be optimized for characterizing (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, given its propensity for dehydration?

Basic Research Question
MALDI-MS analysis of boronic acids is challenging due to dehydration/cyclization. Two strategies are effective:

  • Derivatization: Convert the boronic acid to a pinacol ester in situ using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. This suppresses boroxine formation and enhances ionization .
  • On-plate esterification: Mix the sample with DHB matrix and a diol (e.g., 1,2-ethanediol) directly on the MALDI plate. This ensures rapid esterification without additional purification steps .

What structural features of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid influence its binding affinity to diol-containing biomolecules?

Advanced Research Question
The binding thermodynamics and kinetics depend on:

  • Electron-withdrawing groups: The fluorine atom at the 6-position lowers the pKa of the boronic acid, enhancing diol binding at physiological pH .
  • Aromatic conjugation: The benzodiazole core provides rigidity, improving selectivity for cis-diols (e.g., glycans on cell surfaces).
  • Steric effects: The benzyl group may hinder binding to bulky diols but improve specificity for smaller targets (e.g., fructose). Quantify binding using fluorescence titrations or isothermal titration calorimetry (ITC) .

How do kinetic parameters (kon/koff) of diol binding for this compound compare to other arylboronic acids, and what experimental methods are suitable for measurement?

Advanced Research Question
Stopped-flow fluorescence spectroscopy is ideal for determining kon/koff values. For example:

  • Procedure: Mix the boronic acid with excess diol (e.g., D-fructose) in a stopped-flow apparatus and monitor fluorescence changes (if the compound is fluorogenic) .
  • Trends: Fluorinated arylboronic acids typically exhibit faster kon values (~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) due to lower pKa. The 1-benzyl group may slow koff by stabilizing hydrophobic interactions .

How can researchers resolve contradictions in binding affinity data obtained from different analytical methods (e.g., NMR vs. fluorescence)?

Advanced Research Question
Discrepancies often arise from:

  • pH sensitivity: Fluorescence assays require buffered conditions, whereas NMR may inadvertently alter pH. Standardize buffers (e.g., 100 mM phosphate, pH 7.4) across methods.
  • Dynamic vs. static quenching: Confirm binding mechanisms via Stern-Volmer plots in fluorescence assays to distinguish collisional quenching from complex formation .
  • Ionic strength effects: High salt concentrations in NMR (e.g., D2O) can weaken boronic acid-diol binding. Use low-ionic-strength buffers for cross-method consistency .

What strategies are recommended for integrating this compound into electrochemical biosensors for real-time glucose monitoring?

Advanced Research Question
Key design considerations:

  • Redox-active polymers: Use poly-nordihydroguaiaretic acid (PNDGA) as a conductive matrix. The polymer immobilizes the boronic acid on the electrode and acts as a molecular sieve to exclude interferents (e.g., plasma proteins) .
  • Competitive displacement assays: Pair the boronic acid with a redox-active indicator (e.g., ferrocene). Glucose binding displaces the indicator, generating a measurable current change .

How does the fluorinated benzodiazole core influence proteasome inhibitory activity compared to non-fluorinated analogs?

Advanced Research Question
Fluorine enhances proteasome inhibition by:

  • Electronic effects: Increasing electrophilicity of the boronic acid, improving covalent binding to the proteasome’s threonine residue.
  • Metabolic stability: Fluorine reduces oxidative metabolism, extending half-life in vivo. Compare IC50 values against human 20S proteasome using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

What computational methods are effective for predicting the pKa and diol-binding thermodynamics of this compound?

Advanced Research Question
Use density functional theory (DFT) and molecular dynamics (MD):

  • pKa prediction: Calculate the free energy difference between the boronic acid and its conjugate base using solvation models (e.g., COSMO-RS) .
  • Diol binding: Perform docking simulations with diol-containing targets (e.g., β-glucosidase) to identify key hydrogen-bonding interactions. Validate with experimental ITC data .

What analytical challenges arise in HPLC separation of this compound from structurally similar boronic acids, and how can they be addressed?

Advanced Research Question
Challenges include peak tailing and low resolution due to residual silanol interactions. Solutions:

  • Column selection: Use MaxPeak™ Premier columns with hybrid surface technology to minimize nonspecific adsorption .
  • Mobile phase optimization: Add 0.1% formic acid to improve peak symmetry. Gradient elution with acetonitrile/water (5–95% over 20 min) resolves closely related analogs .

How can researchers leverage the benzodiazole moiety for fluorescence-based cellular imaging applications?

Advanced Research Question
The benzodiazole core can act as a fluorophore. Strategies include:

  • Two-photon excitation: Utilize near-infrared wavelengths (e.g., 750 nm) to image boronic acid-diol complexes in live cells with minimal photodamage .
  • pH-responsive imaging: The compound’s fluorescence intensity increases with pH (pKa ~7.6), enabling mapping of intracellular pH gradients in real time .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.